![molecular formula C16H22Si2 B099497 1,4-Bis[(trimethylsilyl)ethynyl]benzol CAS No. 17938-13-5](/img/structure/B99497.png)

1,4-Bis[(trimethylsilyl)ethynyl]benzol

Übersicht

Beschreibung

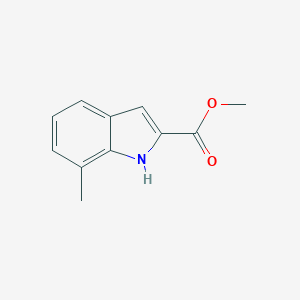

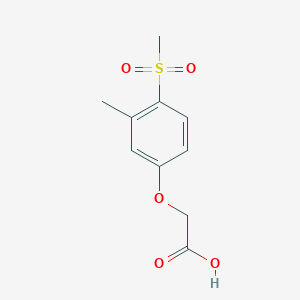

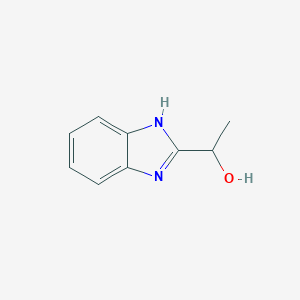

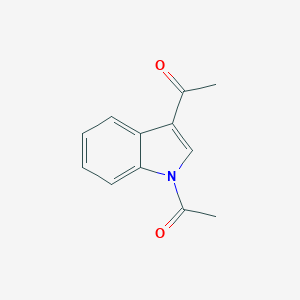

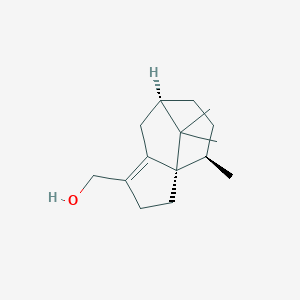

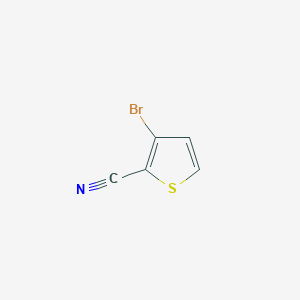

1,4-Bis[(trimethylsilyl)ethynyl]benzene is a versatile organic compound that serves as a building block for various functional materials. Its structure includes a benzene ring substituted with ethynyl groups that are further modified with trimethylsilyl groups at the 1 and 4 positions. This compound is of interest due to its potential applications in polymerization and its ability to undergo post-polymerization modifications, which can lead to materials with desirable photophysical and electrochemical properties .

Synthesis Analysis

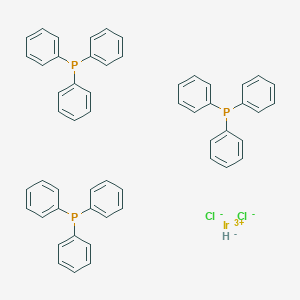

The synthesis of 1,4-bis[(trimethylsilyl)ethynyl]benzene derivatives has been achieved through multiple routes. One approach involves the use of microwave-assisted Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC), which allows for efficient polymerization and subsequent modification by oxidation . Another method includes the reaction of 1,4-bis(trimethylsilyl)-2-butene with aromatic aldehydes catalyzed by TiCl4, leading to various (1-vinylallyl)benzene type derivatives . Additionally, the synthesis of related compounds, such as 1,2-bis(trimethylsilyl)benzenes, has been developed using Diels-Alder or C-H activation reactions, which are key steps towards the synthesis of benzyne precursors and luminophores .

Molecular Structure Analysis

The molecular structure of 1,4-bis(trimethylsilyl)ethynyl benzene derivatives has been studied using crystallography and spectroscopy. For instance, 1,4-bis(trimethylsiloxy)benzene has been crystallized, revealing a conformation with the trimethylsiloxy substituents twisted around the central benzene ring . This structural information is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

1,4-Bis[(trimethylsilyl)ethynyl]benzene and its derivatives participate in various chemical reactions. For example, the reductive trimethylsilylation of the compound leads to different cyclohexadiene derivatives, suggesting the involvement of anion radical intermediates . Photolytic reactions with bis(trimethylsilyl)mercury result in homolytic aromatic substitution, producing phenyltrimethylsilane and other products . Furthermore, the compound can react with CCl3COCl and Zn to form tetraketene derivatives upon photolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-bis[(trimethylsilyl)ethynyl]benzene derivatives are influenced by their molecular structure. The photophysical properties, such as fluorescence quantum yield and lifetime, are affected by the conformation of the molecule, with coplanar arrangements leading to longer absorption and emission wavelengths compared to twisted conformations . The compound's reactivity in hydroalumination and hydrogallation reactions has also been explored, demonstrating the formation of molecular capsules and C–C bond activation .

Wissenschaftliche Forschungsanwendungen

Organische Bausteine

“1,4-Bis[(trimethylsilyl)ethynyl]benzol” wird als organischer Baustein bei der Synthese verschiedener organischer Verbindungen verwendet . Es ist ein Diin, d.h. es enthält zwei Dreifachbindungen, was es zu einer vielseitigen Verbindung in der organischen Synthese macht .

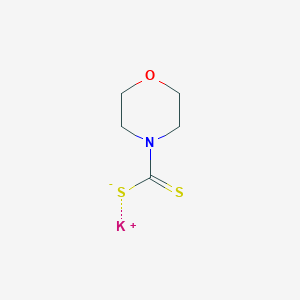

Vorläufer für Siliziumcarbidbeschichtung

Diese Verbindung kann als Vorläufer für die Entwicklung einer Siliziumcarbidbeschichtung unter Verwendung eines plasmagestützten chemischen Gasphasenabscheidungs (CVD)-Prozesses verwendet werden . Siliziumcarbid ist ein sehr begehrenswertes Material aufgrund seiner Härte und Hitzebeständigkeit, wodurch es in einer Vielzahl von Anwendungen nützlich ist.

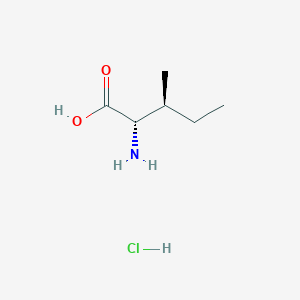

Quantitative NMR-Spektroskopie

“this compound” kann als Sekundärstandard in der quantitativen NMR (qNMR)-Spektroskopie verwendet werden . qNMR ist eine Methode zur Bestimmung der Konzentration einer Substanz in einer Lösung, und diese Verbindung kann aufgrund ihrer einzigartigen chemischen Verschiebungen als Referenzstandard verwendet werden.

Hydroaluminierungsreaktionen

Es reagiert mit Di(tert-butyl)aluminiumhydrid durch Hydroaluminierung und unterliegt der Addition einer Al-H-Bindung an jede C-C-Dreifachbindung . Diese Reaktion ist nützlich bei der Synthese komplexer organischer Verbindungen.

Katalysatorevaluierung

“this compound” wurde bei der Synthese von Katalysatoren verwendet. Zum Beispiel wurde es bei der Bewertung von citratstabilisierten Palladium-Nanopartikeln in der Sonogashira-Reaktion verwendet .

Synthese komplexer organischer Verbindungen

Aufgrund seiner einzigartigen Struktur kann “this compound” bei der Synthese komplexer organischer Verbindungen verwendet werden. Seine beiden Ethynylgruppen, die über Trimethylsilylgruppen an einen Benzolring gebunden sind, machen es zu einer vielseitigen Verbindung in der organischen Synthese .

Safety and Hazards

Eigenschaften

IUPAC Name |

trimethyl-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22Si2/c1-17(2,3)13-11-15-7-9-16(10-8-15)12-14-18(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTMWEXUJQSPCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=C(C=C1)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50994107 | |

| Record name | [1,4-Phenylenedi(ethyne-2,1-diyl)]bis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50994107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73392-23-1 | |

| Record name | [1,4-Phenylenedi(ethyne-2,1-diyl)]bis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50994107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes for producing 1,4-bis[(trimethylsilyl)ethynyl]benzene?

A: 1,4-Bis[(trimethylsilyl)ethynyl]benzene can be synthesized through several methods. One approach involves the nucleophilic attack of acetylide anions on para-quinones, followed by reduction with stannous chloride []. This method offers a "palladium-free" alternative to traditional cross-coupling reactions. Alternatively, it can be synthesized via a Sonogashira reaction using citrate-stabilized palladium nanoparticles as a catalyst [].

Q2: What is the significance of the trimethylsilyl groups in 1,4-bis[(trimethylsilyl)ethynyl]benzene?

A: The trimethylsilyl groups in 1,4-bis[(trimethylsilyl)ethynyl]benzene serve as protecting groups for the terminal alkynes. This allows for further functionalization through protodesilylation, enabling the synthesis of diverse oligo(phenyleneethynylene)s via palladium/copper-catalyzed cross-coupling reactions [].

Q3: What are the potential applications of 1,4-bis[(trimethylsilyl)ethynyl]benzene in materials science?

A: 1,4-Bis[(trimethylsilyl)ethynyl]benzene serves as a key building block for constructing conjugated polymers and other organic electronic materials. For instance, it can be utilized in the ruthenium-catalyzed synthesis of copoly(arylene/1,1-vinylene)s, which are cross-conjugated polymers with potential applications in optoelectronics []. Additionally, its derivatives with long alkoxy chains, like 1,4-diethynyl-2,5-bis(heptyloxy)benzene, are investigated for their liquid crystalline properties [].

Q4: How does the molecular structure of 1,4-bis[(trimethylsilyl)ethynyl]benzene influence its packing and intermolecular interactions?

A: The bulky trimethylsilyl groups and the linear ethynyl units in 1,4-bis[(trimethylsilyl)ethynyl]benzene significantly influence its crystal packing. Studies have shown that these large substituents lead to weak intermolecular interactions, primarily consisting of C-H...π interactions between the methylene hydrogen atoms and the acetylenic carbon atoms [].

Q5: Are there any studies on the thermal stability and vapor pressure of 1,4-bis[(trimethylsilyl)ethynyl]benzene?

A: Yes, research has investigated the thermal properties of 1,4-bis[(trimethylsilyl)ethynyl]benzene for potential applications in chemical vapor deposition processes. The standard enthalpy of sublimation (ΔsH°) for this compound was determined to be 72.4 ± 0.6 kJ mol−1, and its vapor pressure characteristics have been studied in the context of thin-film deposition processes for materials like silicon carbide [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.